D-Glucose-5-C-t

描述

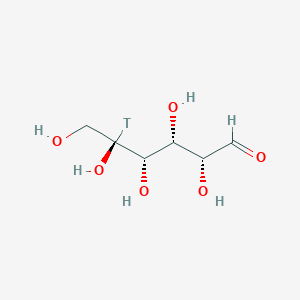

D-Glucose-5-C-t is a derivative of D-glucose, a simple sugar that is a crucial energy source for living organisms. D-glucose is an aldohexose, meaning it contains six carbon atoms and an aldehyde group. The compound this compound is a modified form of D-glucose, where specific structural changes have been made to enhance its properties for various applications.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of D-Glucose-5-C-t typically involves the modification of D-glucose through a series of chemical reactions. One common method is the selective protection and deprotection of hydroxyl groups, followed by the introduction of specific functional groups at the desired positions. For example, the hydroxyl groups on D-glucose can be protected using acetyl groups, and then selectively deprotected to allow for targeted modifications.

Industrial Production Methods: Industrial production of this compound often involves enzymatic processes due to their specificity and efficiency. Enzymes such as glucose isomerase can be used to convert D-glucose into its isomeric forms, which can then be further modified to produce this compound. These processes are typically carried out in bioreactors under controlled conditions to ensure high yield and purity.

化学反应分析

Types of Reactions: D-Glucose-5-C-t undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form gluconic acid or other oxidized derivatives. Common oxidizing agents include nitric acid and hydrogen peroxide.

Reduction: Reduction of this compound can yield sorbitol or other reduced forms. Sodium borohydride is a common reducing agent used in these reactions.

Substitution: Substitution reactions can introduce different functional groups into the this compound molecule. For example, halogenation can be achieved using halogenating agents like thionyl chloride.

Common Reagents and Conditions:

Oxidation: Nitric acid, hydrogen peroxide, and catalytic amounts of metal ions.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Thionyl chloride, phosphorus tribromide.

Major Products:

Oxidation: Gluconic acid, glucaric acid.

Reduction: Sorbitol, mannitol.

Substitution: Halogenated glucose derivatives.

科学研究应用

Metabolic Tracer Studies

Overview : D-Glucose-5-C-t is utilized as a tracer in metabolic studies to investigate glucose metabolism and related pathways.

Applications :

- Fatty Acid Synthesis : It serves as a precursor for studying the synthesis of fatty acids in various biological systems. By tracking the incorporation of the labeled carbon into fatty acids, researchers can elucidate metabolic pathways involved in lipid metabolism.

- Minimal Media Reagent : In microbiology, this compound is employed as a carbon source in minimal media to understand microbial growth and metabolism under controlled conditions.

Imaging Techniques

Overview : The compound has been explored as a biodegradable contrast agent in imaging modalities like MRI.

Case Study : A study demonstrated the use of D-glucose in chemical exchange saturation transfer (glucoCEST) MRI for cancer detection. This method allows for non-invasive visualization of tumors by detecting changes in glucose concentration during infusion. The study involved two human breast cancer cell lines (MDA-MB-231 and MCF-7), showing significant glucoCEST signal enhancement during systemic sugar infusion, which enabled effective tumor visualization and provided insights into the tumor microenvironment .

| Study Parameters | MDA-MB-231 | MCF-7 |

|---|---|---|

| Signal Enhancement | Significant | Moderate |

| Vascular Volume Influence | Yes | Yes |

| Tumor Type | Triple Negative | Estrogen Receptor Positive |

Cancer Treatment Research

Overview : this compound is being investigated for its potential role in cancer therapies.

Case Study : Research has indicated that combining D-glucose with other agents can enhance therapeutic efficacy against glioblastoma. For instance, the combination of chloramphenicol (CAP) and 2-deoxy-D-glucose (2-DG) was shown to drastically inhibit cell growth in glioblastoma cell lines under normal glucose conditions. This approach leverages the unique metabolic dependencies of cancer cells, particularly their reliance on glycolysis .

Continuous Glucose Monitoring

Overview : The compound's application extends to continuous glucose monitoring (CGM) systems.

Applications :

- Screening Tool for Diabetes : CGM systems utilizing isotopically labeled glucose can help detect abnormal glucose regulation and facilitate early diabetes diagnosis.

- Optimization of Athletic Performance : Athletes can benefit from real-time glucose monitoring to optimize performance through tailored nutritional strategies based on their metabolic responses .

作用机制

The mechanism of action of D-Glucose-5-C-t involves its interaction with specific enzymes and receptors in biological systems. For example, in metabolic pathways, this compound can be phosphorylated by hexokinase to form glucose-6-phosphate, which then enters glycolysis or other metabolic pathways. The molecular targets include enzymes such as hexokinase, glucose isomerase, and various glycosyltransferases.

相似化合物的比较

D-Glucose: The parent compound, which is a simple sugar and a primary energy source.

D-Fructose: An isomer of glucose, commonly found in fruits and honey.

D-Mannose: Another isomer of glucose, used in the treatment of urinary tract infections.

Uniqueness: D-Glucose-5-C-t is unique due to its specific structural modifications, which enhance its stability and reactivity compared to its parent compound, D-glucose. These modifications make it more suitable for specialized applications in research and industry.

生物活性

D-Glucose-5-C-t (D-Glucose-5-C-thio) is a derivative of D-glucose that has garnered attention due to its potential biological activities, particularly in the realms of cancer research and metabolic studies. This article delves into the biological activity of this compound, highlighting its cytotoxic, genotoxic, and metabolic effects based on diverse research findings.

Biological Activity Overview

This compound exhibits various biological activities that can be categorized into cytotoxic effects , genotoxic effects , and its role in metabolic pathways .

Cytotoxic Effects

Research has demonstrated that D-glucose, including its derivatives like this compound, can induce cytotoxicity in cancer cell lines. A study focusing on MCF-7 breast cancer cells revealed that exposure to increasing concentrations of D-glucose led to a significant reduction in cell viability. The results indicated a dose-dependent relationship where higher concentrations resulted in decreased cell survival rates and increased apoptosis markers .

Table 1: Cytotoxic Effects of D-Glucose on MCF-7 Cells

| Concentration (mg/mL) | Cell Viability (%) | Apoptotic Cells (%) |

|---|---|---|

| 5 | 70 | 3.5 |

| 10 | 49 | 15 |

| 20 | 40 | 30 |

| 40 | 18 | 50 |

| 80 | 4 | 70 |

Genotoxic Effects

D-Glucose has also been shown to possess genotoxic properties. The Comet assay results indicated that D-glucose could cause DNA damage in MCF-7 cells, suggesting its potential as a DNA-damaging agent at elevated concentrations. This genotoxic effect necessitates further exploration to understand the underlying mechanisms of action .

Case Study: Genotoxicity Assessment

In a controlled laboratory setting, MCF-7 cells were treated with varying doses of D-glucose, followed by the Comet assay to assess DNA strand breaks. The findings revealed a significant increase in DNA damage correlating with higher glucose concentrations, indicating a clear risk associated with high levels of glucose exposure in cancer cells.

Metabolic Pathways

This compound plays a critical role in metabolic pathways, particularly regarding glucose metabolism and insulin response. Studies have shown that alterations in glucose metabolism can lead to significant physiological changes, impacting insulin sensitivity and overall metabolic health .

Table 2: Effects of D-Glucose on Metabolic Parameters

| Parameter | Effect |

|---|---|

| Insulin Sensitivity | Decreased with high glucose levels |

| Glycolysis | Enhanced at physiological levels |

| Hexosemonophosphate Shunt | Inhibited by derivatives like 5-thio-D-glucose |

属性

IUPAC Name |

(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxy-5-tritiohexanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4+,5+,6+/m0/s1/i4T | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZCGUPFRVQAUEE-CPMQAFPASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C=O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[3H][C@@](CO)([C@H]([C@@H]([C@H](C=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60930859 | |

| Record name | (C~5~-~3~H)Hexose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60930859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14049-06-0 | |

| Record name | D-Glucose-5-C-t | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014049060 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (C~5~-~3~H)Hexose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60930859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。